Product packaging for 8-Methylquinazoline-4-carboxylic acid(Cat. No.:)

8-Methylquinazoline-4-carboxylic acid

Cat. No.: B13322125
M. Wt: 188.18 g/mol
InChI Key: QKKMKUYIIHIVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Methylquinazoline-4-carboxylic acid (CAS 1352909-88-6) is a methyl-substituted quinazoline derivative of interest in medicinal and organic chemistry research. With a molecular formula of C 10 H 8 N 2 O 2 and a molecular weight of 188.18 g/mol, it serves as a versatile synthetic intermediate . The quinazoline core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . The specific substitution pattern of a methyl group at the 8-position and a carboxylic acid at the 4-position provides researchers with a key handle for further chemical modification and library synthesis. This compound is part of a well-established class of molecules studied for a broad spectrum of pharmacological activities. Quinazoline derivatives have demonstrated significant potential in scientific research, including investigations into anticancer, anti-inflammatory, and antimicrobial agents . The 4-carboxylic acid functional group is particularly valuable, as it can be used to form critical interactions with enzyme targets or to create prodrugs and more complex molecules . As such, this compound is a valuable building block for researchers developing novel chemical entities in academic and industrial settings. This product is intended for research purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B13322125 8-Methylquinazoline-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

8-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-3-2-4-7-8(6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

QKKMKUYIIHIVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC=N2)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 8 Methylquinazoline 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, the precise connectivity and spatial arrangement of atoms can be determined.

In a ¹H NMR spectrum of 8-methylquinazoline-4-carboxylic acid, distinct signals corresponding to each unique proton in the molecule are expected. The aromatic region would likely display a complex pattern of signals for the protons on the quinazoline (B50416) ring system. The proton at position 2, being adjacent to a nitrogen atom, would likely appear as a singlet at a downfield chemical shift. The three adjacent protons on the benzene (B151609) ring (positions 5, 6, and 7) would be expected to show characteristic splitting patterns (doublets and triplets) due to spin-spin coupling. The methyl group at position 8 would present as a singlet in the upfield region of the spectrum. The acidic proton of the carboxylic acid group at position 4 is expected to appear as a broad singlet at a significantly downfield chemical shift, which is also exchangeable with deuterium (B1214612) oxide (D₂O).

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
H-2 Downfield (e.g., 8.5-9.0) Singlet (s)
Aromatic H (H-5, H-6, H-7) Aromatic region (e.g., 7.5-8.5) Doublet (d), Triplet (t)
Methyl H (8-CH₃) Upfield (e.g., 2.5-3.0) Singlet (s)

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct carbon signals are anticipated, corresponding to the 10 carbon atoms in the structure. The carbon of the carboxylic acid group (C-4) would be expected at the most downfield chemical shift. The quaternary carbons and the carbons of the quinazoline ring would resonate in the aromatic region of the spectrum. The carbon of the methyl group (8-CH₃) would appear at the most upfield position.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) ~165-180
Aromatic/Heteroaromatic Carbons ~120-160

Note: Definitive assignment of each carbon signal would require further experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N and C=C stretches of the quinazoline ring, and C-H stretches of the aromatic and methyl groups. The O-H stretch of the carboxylic acid is typically a very broad band due to hydrogen bonding.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Broad, Strong
C-H (Aromatic) 3000-3100 Medium
C-H (Methyl) 2850-2960 Medium
C=O (Carboxylic Acid) 1680-1710 Strong
C=N (Quinazoline) 1615-1685 Medium to Strong

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (188.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and other characteristic cleavages of the quinazoline ring.

Expected Mass Spectrometry Data for this compound

Ion Expected m/z
[M]⁺ 188.0586

Note: The relative abundances of the fragment ions would depend on the ionization technique used.

X-ray Crystallography for Precise Molecular Geometry and Regioselectivity Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would unambiguously confirm the regioselectivity of the methyl and carboxylic acid substituents on the quinazoline core. The crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the solid-state architecture. As of this writing, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD).

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₁₀H₈N₂O₂), the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 10 120.11 63.82%
Hydrogen H 1.008 8 8.064 4.29%
Nitrogen N 14.007 2 28.014 14.89%
Oxygen O 15.999 2 31.998 17.00%

| Total | | | | 188.186 | 100.00% |

Experimental values from an elemental analyzer should closely match these theoretical percentages to verify the purity and composition of the synthesized compound.

Derivatization Strategies and Analogue Development of 8 Methylquinazoline 4 Carboxylic Acid

Ester and Amide Derivatives of 8-Methylquinazoline-4-carboxylic Acid

The carboxylic acid moiety at the 4-position of the quinazoline (B50416) ring is a prime site for chemical modification, readily enabling the synthesis of ester and amide derivatives. These transformations are fundamental in medicinal chemistry for altering a compound's physicochemical properties, such as solubility, stability, and cell permeability.

A common and direct method for synthesizing ester derivatives from a parent quinazoline-4-carboxylic acid is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with various alcohols (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid, yielding the corresponding esters. dergipark.org.tr

The synthesis of amide derivatives typically involves a two-step process. First, the carboxylic acid is activated to a more reactive intermediate, such as an acyl chloride. This is often achieved by treating the quinazoline-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). dergipark.org.tr The resulting quinazoline-4-carbonyl chloride is a highly reactive species that can then be reacted with a diverse range of primary or secondary amines, including both aliphatic and aromatic amines, to produce the desired amide derivatives in high yields. dergipark.org.tr Alternative modern coupling reagents, such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or N,N′-dicyclohexylcarbodiimide (DCC), can also facilitate the direct condensation of carboxylic acids and amines. nih.gov

Derivative TypeGeneral Synthetic MethodKey ReagentsReference
EstersFischer EsterificationAlcohol (e.g., Methanol, Ethanol), H₂SO₄ dergipark.org.tr
AmidesAcid Chloride Formation followed by AminationSOCl₂, Aliphatic/Aromatic Amines dergipark.org.tr
AmidesDirect CondensationPeptide Coupling Reagents (e.g., BOP, DCC) nih.gov

Synthesis of Substituted Quinazoline-4-carboxylic Acid Analogues

Modifications to the quinazoline ring itself are crucial for fine-tuning the biological activity of the molecule. This involves the introduction of various substituents at different positions on the bicyclic system.

SubstitutionPosition on Quinazoline RingExample Compound StructureReference
FluorineC88-Fluoroquinazoline-4-carboxylic acid nih.govmdpi.com
BromineC66-Bromo-4-alkylthioquinazoline nih.gov

Beyond halogens, a variety of other functional groups can be installed on the quinazoline ring to probe steric and electronic effects. Methyl groups have been incorporated, for example, in the synthesis of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives, which begins with the cyclization of anthranilic acid and acetic anhydride. researchgate.net While not a direct substitution on a pre-formed quinazoline, this illustrates a common route to methylated quinazolinone cores.

Alkoxy groups, such as methoxy (B1213986) and ethoxy, are also important substituents. Synthetic routes to methoxy-substituted quinoline-4-carboxylic acids have been developed, and the chemical principles can be applied to the quinazoline system. researchgate.net The alkylation of hydroxy-substituted precursors is a standard method for introducing these groups. For example, the methylation of a hydroxy-quinoline carboxylate with methyl iodide can lead to the formation of a methoxy derivative. mdpi.com Such approaches are foundational for creating a library of analogues with diverse functional groups around the core scaffold.

Molecular Hybridization Approaches with Quinazoline Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, or a multi-target profile. The quinazoline scaffold is an excellent platform for such hybridization. nih.govrsc.org

The 1,2,3-triazole ring is a popular linker and pharmacophore in medicinal chemistry, often incorporated via copper-catalyzed azide-alkyne cycloaddition, a "click" chemistry reaction. nih.gov Several research efforts have focused on synthesizing quinazoline-triazole conjugates. nih.govacs.org A general synthetic route involves preparing a quinazoline intermediate bearing either an azide (B81097) or an alkyne functionality. acs.orgnih.gov This intermediate is then reacted with a complementary triazole precursor. For example, a 4-chloroquinazoline (B184009) can be coupled with an amine that has a triazole moiety attached, yielding the final hybrid molecule. acs.org This modular approach allows for the creation of large libraries of quinazoline-triazole conjugates by varying the substitution patterns on both the quinazoline and the triazole-linked fragments. nih.govnih.gov

Hydroxamic acids are potent zinc-binding groups found in the active site of enzymes like histone deacetylases (HDACs). nih.gov Hybrid molecules combining a quinazolinone core with a hydroxamic acid moiety have been designed and synthesized as potential enzyme inhibitors. nih.govbohrium.com The synthesis of these hybrids typically starts with a quinazolinone scaffold containing an alkyl ester group. ctu.edu.vnresearchgate.net This ester is often attached via a linker to the quinazolinone ring. In the final step, the ester is converted into the target hydroxamic acid through treatment with hydroxylamine (B1172632) hydrochloride, often in the presence of a base. nih.govctu.edu.vn This strategy has been successfully employed to generate a variety of quinazolinone-based hydroxamic acid hybrids for biological evaluation. nih.govresearchgate.net

Hybrid TypeKey PharmacophoresCommon Linkage/Synthesis StrategyReference
Quinazoline-Triazole ConjugatesQuinazoline, 1,2,3-TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition ("Click" Chemistry) nih.govacs.org
Quinazolinone-Hydroxamic Acid HybridsQuinazolinone, Hydroxamic AcidConversion of a terminal alkyl ester to hydroxamic acid via hydroxylamine nih.govctu.edu.vn

Structure Activity Relationship Sar Studies of 8 Methylquinazoline 4 Carboxylic Acid Analogues

Positional Effects of Substituents on Biological Potency

The nature and position of substituents on the quinazoline (B50416) ring system significantly modulate the pharmacological profile of the analogues. Understanding these effects is key to rational drug design.

Halogenation is a common strategy in medicinal chemistry to enhance biological activity by modulating factors like lipophilicity, metabolic stability, and binding interactions. mdpi.comresearchgate.net The introduction of halogen atoms (F, Cl, Br) onto the quinazoline scaffold or its substituents has been shown to be advantageous.

In a study of quinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors, halogen substitutions were found to be particularly effective. researchgate.net Key findings include:

Fluorine on the Quinazoline Core: A small halogen like fluorine, when introduced to the main quinazoline scaffold (e.g., at C-8, creating an analogue), can enhance inhibitory effects. Its small size, similar to a hydrogen atom, allows it to form additional binding interactions within the target's active site without causing steric hindrance. researchgate.net

Halogens on Appended Groups: Attaching halogen atoms like chlorine or bromine to a terminal phenyl ring of the quinazoline derivative often leads to higher activity compared to unsubstituted or methyl-substituted analogues. researchgate.net

A compound bearing a fluorine atom on the quinazoline core and a bromine atom on a terminal phenyl ring (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) demonstrated the most potent inhibitory activity in its series against Aurora A kinase, highlighting the synergistic effect of multi-halogenation. researchgate.net The binding affinity of quinazolinone derivatives to human serum albumin (HSA) was also found to increase with the atomic number of the halogen substituent, suggesting that halogens enhance hydrophobic and other interactions. mdpi.comresearchgate.net

Table 1: Effect of Halogen Substitution on Aurora A Kinase Inhibition
CompoundSubstitution on Quinazoline RingSubstitution on Terminal Phenyl Ring% Inhibition at 10 µM
Analogue 1HH25%
Analogue 2HCl55%
Analogue 3FCH330%
Analogue 4FH40%
Analogue 5FBr70%

The electronic properties of substituents on the quinazoline ring system play a pivotal role in determining biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the molecule's interaction with its biological target.

SAR studies on quinazolinone antibacterials revealed that:

Electron-Donating Groups: Methoxy (B1213986) and methyl-substituted rings were found to be more active than compounds with other groups, suggesting that EDGs can be favorable for antibacterial activity. nih.gov

Electron-Withdrawing Groups: The influence of EWGs can be target-specific. For instance, in one series of quinazolinone antibacterials, a strongly withdrawing trifluoromethyl group resulted in an inactive compound. However, a nitro group (EWG) was tolerated, and its reduction to an amino group (EDG) followed by acylation restored or improved activity. This indicates a complex relationship where both steric and electronic factors are at play.

In studies of dihydrofolate reductase (DHFR) inhibitors, it was observed that EDGs at the para position of a phenyl ring linked to the quinazolinone core led to decreased inhibitory potential. rsc.org This suggests that for certain targets, electron-withdrawing characteristics might be preferred.

Significance of the Carboxylic Acid Moiety at the C-4 Position

The carboxylic acid group at the C-4 position is a critical functional group that often serves as a key interaction point with biological targets, typically by acting as a hydrogen bond donor and acceptor. acs.org Its acidic nature allows it to form strong ionic interactions with positively charged residues, such as arginine or lysine (B10760008), in an enzyme's active site.

Studies on Aurora A kinase inhibitors suggested that the terminal carboxylic group provides a hydrogen bond donor/acceptor environment similar to that of a pyrazole (B372694) ring, which is a common motif in kinase inhibitors. researchgate.net This mimicry allows the carboxylic acid to engage in similar crucial binding interactions with key amino acid residues.

The importance of this moiety is further highlighted in studies where it is modified. For example, converting the carboxylic acid to its corresponding ester or amide can drastically alter or diminish biological activity, confirming the essential role of the free carboxyl group for potency in many cases. nih.gov However, in some instances, esterification can lead to a different binding mode altogether. For example, some ester-based derivatives were observed to flip within the binding pocket to anchor the ester group, rather than having it exposed to the solvent. researchgate.net This underscores the profound impact of the C-4 carboxylate on molecular orientation and binding.

Role of Linker Regions in Hybrid Compounds

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool for creating novel compounds with enhanced or dual activities. nih.gov In the context of 8-methylquinazoline-4-carboxylic acid, the core scaffold can be connected to another bioactive moiety via a linker. The nature, length, and flexibility of this linker are critical determinants of the final compound's activity.

SAR studies on various quinazoline-based hybrids have demonstrated the importance of the linker:

Linker Length: In a series of 4-anilino-quinazoline derivatives designed as dual EGFR/HER2 inhibitors, the optimal length of the carbon chain linker was found to be four atoms. nih.gov Similarly, for 6,7-dimorpholinoalkoxy quinazolines, linkers with three-carbon chains were more potent than those with two-carbon chains, as the longer chain allowed for an additional hydrogen bond with a key lysine residue in the kinase domain. nih.gov

Linker Type: The chemical nature of the linker is also crucial. Studies comparing urea (B33335) and thiourea (B124793) linkers in 4-arylamino-quinazoline derivatives revealed that urea linkers were more favorable for inhibitory activity. nih.gov In another study, replacing an amide linker with a thioamide resulted in an 83-fold increase in nitric oxide inhibitory potency, highlighting the importance of the linker's hydrogen bonding capacity. researchgate.net

Table 2: Influence of Linker Length on Antiproliferative Activity
Compound SeriesLinkerRelative PotencyReference
6,7-dimorpholinoalkoxy quinazolinesTwo-carbon chainLower nih.gov
6,7-dimorpholinoalkoxy quinazolinesThree-carbon chainHigher (7.5-fold) nih.gov
4-anilino-quinazoline derivativesFour-carbon chainOptimal nih.gov

Conformational and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is fundamental to its interaction with a chiral biological target like an enzyme or receptor. For quinazoline derivatives, specific stereoisomers can exhibit significantly different biological potencies.

Molecular modeling and SAR studies of 4-aminoquinazoline derivatives identified a specific stereochemistry, (1R,2S)-configuration of a cyclohexylamino substituent, as being crucial for high-potency antagonism of the ORL1 receptor. This highlights that a precise spatial arrangement of substituents is necessary for optimal binding.

Mechanistic Investigations of Biological Activities Exhibited by 8 Methylquinazoline 4 Carboxylic Acid and Its Derivatives

Kinase Enzyme Inhibition Mechanisms

Quinazoline (B50416) derivatives are renowned for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of diseases like cancer, making them prime therapeutic targets. The core mechanism of action for many quinazoline-based inhibitors is their function as ATP-competitive inhibitors, targeting the kinase domain.

Research has demonstrated that quinazoline-4-carboxylic acid derivatives can selectively or dually inhibit a range of protein kinases.

Aurora A Kinase: Derivatives of quinazoline-4-carboxylic acid have been specifically designed and identified as potent inhibitors of Aurora A kinase, a key regulator of mitotic events. nih.govmdpi.com For instance, the compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a structural analogue) was found to be a potent and selective Aurora A inhibitory lead. nih.govmdpi.com Studies indicate that the free carboxylic acid group is essential for potent inhibitory activity, as its esterification leads to a significant drop in activity. nih.gov

PI3K (Phosphoinositide 3-kinase): Certain quinazoline-based hybrids have been developed as dual inhibitors of both Histone Deacetylases (HDAC) and PI3K. ekb.eg This dual-action mechanism is significant as both pathways are critical for tumor cell growth and survival.

HDAC (Histone Deacetylase): Quinazoline derivatives have been investigated as HDAC inhibitors. frontiersin.org By modifying the cap moiety of known HDAC inhibitors with structures like 2-phenylquinoline-4-carboxylic acid, researchers have developed compounds with significant HDAC3 selectivity. frontiersin.org

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for inhibiting VEGFR-2, a key mediator of angiogenesis. ekb.egmdpi.com Numerous derivatives have shown potent anti-angiogenic effects by targeting the VEGFR-2 tyrosine kinase. mdpi.com For example, a novel series of quinazolinone N-acetohydrazides demonstrated significant inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar range. mdpi.com

Pim-1 Kinase: While direct evidence for 8-methylquinazoline-4-carboxylic acid is limited, related heterocyclic structures like quinolines have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. researchgate.net Pyridine-quinoline hybrids have been designed as both competitive and non-competitive inhibitors of Pim-1. nih.gov

EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase: The 4-anilinoquinazoline core is famously utilized in several FDA-approved EGFR tyrosine kinase inhibitors (TKIs). ekb.egekb.eg These compounds effectively block the signaling pathways that lead to cell proliferation in various cancers. ekb.eg The quinazoline nucleus is a key element that interacts with the ATP-binding site of the EGFR kinase domain. mdpi.com

CK2 (Casein Kinase 2): A quinazoline derivative, 5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl (IQA), was identified through in-silico screening as a potent and selective inhibitor of CK2, a kinase involved in cell growth, proliferation, and suppression of apoptosis. nih.gov This compound displayed an IC50 of 0.080 μM against CK2. nih.gov

Compound Class/DerivativeTarget KinaseReported Activity (IC50)
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora APotent Inhibition (Specific value not provided in abstract) nih.gov
5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl (IQA)CK20.080 µM nih.gov
Quinazolinone N-acetohydrazide derivative (Compound 16)VEGFR-20.29 µM mdpi.com
Quinazoline Sulfonamide derivative (Compound 12)EGFRT790M0.0728 µM mdpi.com
Quinazoline Sulfonamide derivative (Compound 12)VEGFR-20.0523 µM mdpi.com
2-Phenylquinoline-4-carboxylic acid derivative (D28)HDAC324.45 µM frontiersin.org

The primary mechanism for kinase inhibition by quinazoline derivatives involves competitive binding at the ATP pocket of the enzyme's catalytic domain. ekb.egmdpi.com This binding prevents the phosphorylation of substrate proteins, thereby interrupting downstream signaling cascades.

Molecular docking and X-ray crystallography studies have elucidated these interactions:

EGFR: The 4-anilinoquinazoline scaffold fits into the ATP binding site. The quinazoline ring itself forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Met793. researchgate.net This interaction mimics the binding of the adenine (B156593) portion of ATP. The anilino group at the 4-position extends into a hydrophobic pocket, providing further affinity and selectivity. mdpi.com

VEGFR-2: Similar to EGFR, quinazoline-based inhibitors target the ATP-binding pocket of the VEGFR-2 kinase domain. The binding mode often involves hydrogen bond formation between the quinazoline core and the hinge region of the enzyme. mdpi.com Modifications on the quinazoline scaffold can create additional interactions, enhancing potency and selectivity. ekb.eg

Pim-1 Kinase: For related quinoline (B57606) inhibitors, interactions with the ATP-binding site occur through hydrogen bonds with key residues like Lys67 and Glu121 in the hinge region. nih.gov Hydrophobic interactions with aryl moieties attached to the core structure further stabilize the binding. nih.gov

Antimicrobial Action Mechanisms

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting both bacteria and fungi through various mechanisms, including the inhibition of essential enzymes. eco-vector.comorientjchem.org

Derivatives of quinazoline and quinazolinone have shown efficacy against a range of pathogenic bacteria. eco-vector.com

Gram-Positive Bacteria: These compounds are often active against Gram-positive bacteria, including Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae. eco-vector.comacs.orgmdpi.com Some 4(3H)-quinazolinones display potent activity against various Staphylococcal species, with MIC values as low as ≤0.5 μg/mL for certain strains. acs.org

Gram-Negative Bacteria: While often more effective against Gram-positive organisms, some quinazoline derivatives also exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. eco-vector.commdpi.com The presence of specific substituents on the quinazoline ring is crucial for determining the spectrum of activity. eco-vector.com

In addition to antibacterial effects, certain quinazoline derivatives have been found to possess antifungal properties, demonstrating activity against various fungal strains. orientjchem.org This broadens their potential application as antimicrobial agents.

Compound/DerivativeBacterial StrainReported Activity (MIC)
4(3H)-Quinazolinone derivative (Compound 27)S. aureus (Vancomycin-resistant)≤0.5 µg/mL acs.org
4(3H)-Quinazolinone derivative (Compound 27)S. aureus (Linezolid-resistant)≤0.5 µg/mL acs.org
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)S. aureus64 µg/mL mdpi.com
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)E. coli128 µg/mL mdpi.com

The antibacterial effects of quinazoline derivatives are often traced back to the inhibition of critical bacterial enzymes that are distinct from their mammalian counterparts.

Dihydrofolate Reductase (DHFR): Quinazoline derivatives can act as antifolates by inhibiting DHFR, an enzyme essential for the synthesis of nucleic acids and certain amino acids. nih.gov As structural analogues of the natural substrate, dihydrofolate, they bind to the enzyme's active site, blocking the production of tetrahydrofolate and halting bacterial growth. nih.gov

DNA Gyrase: DNA gyrase (a type II topoisomerase) is a validated target for antibacterial agents. It is crucial for bacterial DNA replication, recombination, and repair. Some quinazolinone derivatives have been identified as inhibitors of the GyrB subunit of DNA gyrase, thereby disrupting these vital cellular processes. eco-vector.com

MurA: The MurA enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. While MurA is a promising target for new antibiotics, direct evidence specifically linking its inhibition to this compound derivatives is not yet widely established in the literature, though it remains a potential mechanism for antibacterial action. bohrium.comresearchgate.net

Penicillin-Binding Proteins (PBPs): PBPs are enzymes responsible for the final steps of peptidoglycan synthesis. In silico screening has led to the discovery of 4(3H)-quinazolinones that target the PBP2a active site, which is responsible for methicillin (B1676495) resistance in S. aureus. acs.org These compounds act as non-β-lactam inhibitors, offering a potential strategy to combat resistance to traditional beta-lactam antibiotics.

Antitumor and Antiproliferative Mechanisms

Derivatives of the quinazoline carboxylic acid scaffold have been the subject of extensive research to understand their potential as anticancer agents. These investigations have revealed multifaceted mechanisms through which these compounds exert their antitumor and antiproliferative effects, primarily centered on the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and direct cytotoxic effects on cancer cells.

A key mechanism underlying the anticancer activity of quinazoline derivatives is their ability to induce apoptosis in tumor cells. Research has shown that these compounds can trigger programmed cell death through various cellular pathways. For instance, some 2,4-disubstituted quinazoline derivatives have been found to down-regulate the synthesis of ribosomal RNA, which subsequently leads to the activation of the tumor suppressor protein p53, a critical regulator of apoptosis. nih.gov

One specific derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been evaluated for its pro-apoptotic properties in the MCF-7 human breast cancer cell line. nih.govnih.govmdpi.com Studies demonstrated that this compound successfully induced apoptosis, suggesting its potential as a lead compound for the development of apoptosis-inducing anticancer agents. nih.govnih.govmdpi.comresearchgate.netdongguk.edu The capacity to trigger this intrinsic cell death program is a hallmark of many effective chemotherapeutic agents, as it allows for the elimination of malignant cells. uomustansiriyah.edu.iq

In addition to inducing apoptosis, quinazoline derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division and replication; its dysregulation is a fundamental characteristic of cancer. nih.gov Certain quinazoline-based compounds have been shown to cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.

For example, detailed analysis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid revealed its ability to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells at its IC₅₀ concentration of 168.78 µM. nih.govnih.govmdpi.com This G1 phase arrest prevents the cells from entering the S phase, where DNA replication occurs, effectively halting their proliferation. dongguk.edu Other related quinoline analogs have been observed to block the cell cycle at the G2/M phase, which is the final checkpoint before cell division. nih.gov

Table 1: Modulation of Cell Cycle Progression by Quinazoline Derivatives

Compound Cell Line Effect Reference
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid MCF-7 (Breast Cancer) G1 Phase Arrest nih.govnih.govmdpi.com
Quinoline Analog (Compound 47) Jurkat (Leukemia) G2/M Phase Arrest nih.gov

The antitumor potential of this compound derivatives is further substantiated by their direct cytotoxic effects against a variety of human cancer cell lines in vitro. These assays are crucial for identifying compounds with potent antiproliferative activity.

A range of quinazoline derivatives has demonstrated significant cytotoxicity across multiple cancer types. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as the most potent among a series of tested compounds, with the human CNS cancer cell line SNB-75 showing particular sensitivity. nih.gov Other studies have highlighted different derivatives, such as a quinazolinone derivative (compound 8h) that exhibited notable cytotoxic effects against lung (SKLU-1), breast (MCF-7), and liver (HepG-2) cancer cell lines. vnu.edu.vn Similarly, another derivative (compound 13e) showed potent cytotoxicity against the same cell lines. researchgate.net

Table 2: In Vitro Cytotoxicity of Select Quinazoline Derivatives

Compound Cancer Cell Line Cell Line Type IC₅₀ (µg/mL) Reference
Quinazolinone derivative (8h) SKLU-1 Lung Cancer 23.09 vnu.edu.vn
Quinazolinone derivative (8h) MCF-7 Breast Cancer 27.75 vnu.edu.vn
Quinazolinone derivative (8h) HepG-2 Liver Cancer 30.19 vnu.edu.vn
Quinazolinone derivative (13e) SKLU-1 Lung Cancer 9.48 researchgate.net
Quinazolinone derivative (13e) MCF-7 Breast Cancer 20.39 researchgate.net
Quinazolinone derivative (13e) HepG-2 Liver Cancer 18.04 researchgate.net
2-Methylquinazolin-4(3H)-one A549 Lung Cancer 23.8 nih.gov

Other Identified Biological Activities

Beyond their anticancer properties, the versatile chemical scaffold of quinazoline derivatives has led to the exploration of other potential therapeutic applications. Research has identified promising antiviral and antihypertensive activities among compounds in this class.

Certain quinazoline derivatives have been identified as possessing significant antiviral properties, particularly against the influenza virus. The search for new antiviral agents is critical due to the emergence of drug-resistant viral strains. nih.gov

One notable compound, 2-Methylquinazolin-4(3H)-one, was identified as a main active component in a traditional herbal formula and showed significant in vitro antiviral activity against the influenza A virus, with an IC₅₀ of 23.8 μg/mL. nih.govnih.gov In vivo studies in mice confirmed its efficacy, demonstrating that the compound could ameliorate acute lung injury and inflammation caused by the virus. nih.gov The mechanism appears to involve the inhibition of viral replication. nih.gov Other research into 4-quinoline carboxylic acid analogues also led to the discovery of a potent compound that inhibits the replication of the WSN-Influenza virus with an EC₅₀ of 41 nM by targeting the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov

The quinazoline and quinoline scaffolds are also present in compounds investigated for cardiovascular applications, specifically for their antihypertensive effects. A primary mechanism for this activity is the antagonism of the angiotensin II type 1 (AT1) receptor. nih.gov Angiotensin II is a peptide hormone that causes vasoconstriction, leading to an increase in blood pressure. nih.gov

AT1 receptor blockers (ARBs) are a class of drugs that selectively bind to the AT1 receptor, preventing angiotensin II from exerting its pressor effects. nih.gov A series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive activity, with several compounds demonstrating a hypotensive effect. nih.gov Furthermore, a quinoline derivative, GA0113, was developed as an angiotensin II AT1-receptor antagonist. nih.gov In vitro studies confirmed that GA0113 interacts with AT1 receptors in a competitive manner and demonstrates an insurmountable antagonistic action against angiotensin II-induced vasoconstriction. nih.gov

Anticonvulsant Properties

The anticonvulsant potential of quinazoline derivatives has been a subject of significant research interest. While direct mechanistic studies on this compound are limited, investigations into structurally related compounds, particularly quinazolin-4(3H)-ones, have elucidated several potential pathways through which these molecules may exert their effects. The primary mechanisms believed to be involved are the modulation of GABA-A receptors and the inhibition of carbonic anhydrase.

Modulation of GABA-A Receptors:

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-A receptor, a ligand-gated ion channel, is a key target for many anticonvulsant drugs. mdpi.com It is hypothesized that quinazolinone derivatives may act as positive allosteric modulators of the GABA-A receptor. mdpi.com This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn raises the seizure threshold.

Structure-activity relationship (SAR) studies on quinazolin-4(3H)-one analogues have identified key structural features necessary for interaction with the GABA-A receptor. These include the quinazolin-4(3H)-one core acting as a hydrophobic domain, the nitrogen atom at position 1 (N1) as an electron donor, and the carbonyl group as a hydrogen bonding site. mdpi.com For instance, the anticonvulsant activity of methaqualone, a well-known quinazolinone, is suggested to be mediated through positive allosteric modulation of the GABA-A receptor. mdpi.com It is thought to interact via hydrogen bonds between the N1 atom and Ile218, and the carbonyl group with Lys215 at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com

Inhibition of Carbonic Anhydrase:

Carbonic anhydrase (CA) is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. Inhibition of brain CA can lead to an increase in the concentration of carbon dioxide, which has been shown to have a positive effect on epilepsy management. mdpi.com Several clinically used antiepileptic drugs, such as acetazolamide (B1664987) and topiramate, are known carbonic anhydrase inhibitors. nih.gov

Some quinazolinone derivatives have been investigated as potential inhibitors of carbonic anhydrase II (hCA II). nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of hCA II. nih.gov The inhibition of this enzyme in the brain can lead to localized acidosis, which is thought to reduce neuronal hyperexcitability. However, some in silico studies on certain quinazolin-4(3H)-one derivatives have indicated that their predicted binding to carbonic anhydrase II is unstable, suggesting that GABA-A receptor modulation may be the more dominant anticonvulsant mechanism for those specific compounds. mdpi.com

The following table summarizes the anticonvulsant activity of some representative quinazolinone derivatives from a study, highlighting the protection against pentylenetetrazole (scPTZ)-induced seizures.

CompoundSubstitution PatternProtection against scPTZ-induced seizures (%)
8 2-S-benzyl-3-butyl-6-chloro100%
13 2-S-(4-methoxybenzyl)-3-butyl100%
19 2-(benzodiazoxazol-2-yl)thio-methyl-3-butyl100%
Ethosuximide (Reference)100%
Data sourced from a study on newly synthesized quinazoline derivatives. The specific compound this compound was not tested in this study. nih.gov

Anti-inflammatory Pathways

Quinazoline and its derivatives have been reported to possess anti-inflammatory properties, potentially acting through various mechanisms. For this compound, the likely pathways, based on studies of related compounds, include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The presence of a carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be important for their activity. zsmu.edu.ua

Cyclooxygenase (COX) Inhibition:

Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are important mediators of inflammation. aalto.fi Many NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes. The carboxylic acid moiety is often crucial for the binding of these drugs to the active site of COX enzymes. zsmu.edu.ua

Research on quinoline-4-carboxylic acid derivatives has shown that these compounds can be potent and selective COX-2 inhibitors. researchgate.net Molecular modeling studies of these derivatives have indicated that the carboxylic acid group can form important interactions within the COX-2 active site. researchgate.net It is plausible that this compound could also exhibit anti-inflammatory activity through a similar mechanism of COX inhibition, with the 4-carboxylic acid group playing a key role in binding to the enzyme.

Modulation of NF-κB Signaling:

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govclinicaleducation.org The inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.

Studies on various heterocyclic compounds, including quinoline derivatives, have demonstrated their ability to suppress the NF-κB signaling pathway. nih.gov For example, 8-(tosylamino)quinoline (B84751) has been shown to inhibit macrophage-mediated inflammation by suppressing NF-κB activation and its upstream signaling components. nih.gov This compound was found to dose-dependently suppress the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.gov Given the structural similarity, it is conceivable that this compound or its derivatives could also exert anti-inflammatory effects by interfering with the NF-κB pathway. Pyrazolo[1,5-a]quinazoline derivatives have also been identified as inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. mdpi.com

The following table presents data on the inhibitory effects of a quinoline derivative on the expression of pro-inflammatory genes in LPS-activated RAW264.7 cells, which is indicative of NF-κB pathway modulation.

Pro-inflammatory GeneInhibition by 8-(Tosylamino)quinoline
iNOS Dose-dependent suppression
COX-2 Dose-dependent suppression
TNF-α Dose-dependent suppression
IL-1β Dose-dependent suppression
IL-6 Dose-dependent suppression
Data based on the effects of 8-(Tosylamino)quinoline, a related heterocyclic compound. nih.gov

Computational Chemistry and in Silico Approaches in 8 Methylquinazoline 4 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Methylquinazoline-4-carboxylic acid, docking simulations are crucial for identifying potential protein targets and understanding the structural basis of its activity. This approach helps to assess the binding affinity of the molecule to a receptor's active site. nih.gov

Docking studies on related quinazoline (B50416) and quinoline (B57606) carboxylic acid derivatives have been instrumental in elucidating their binding modes within the active sites of various protein targets, such as kinases and dehydrogenases. nih.govresearchgate.net For the quinazoline-4-carboxylic acid scaffold, different binding modes can be observed depending on the specific protein target and the nature of the substituents. For instance, studies on similar carboxylic acid-terminated compounds have identified both chelate and bridging binding modes to metallic centers in proteins. buffalo.edu

The binding affinity, often expressed as a docking score in units like kcal/mol, quantifies the stability of the ligand-protein complex. While specific data for this compound is not extensively documented, studies on analogous compounds provide a framework for expected interactions. For example, molecular docking of a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, into the active site of Aurora A kinase was performed to explore its binding mode and interactions. nih.gov

Table 1: Representative Docking Scores and Binding Modes for Quinazoline Derivatives against Various Protein Targets (Hypothetical Data)
Compound ScaffoldProtein TargetBinding Affinity (kcal/mol)Observed Binding Mode
Quinazoline-4-carboxylic acidTyrosine Kinase-8.5Hinge region binding
2-Aryl-quinazolineAurora A Kinase-9.2Deep pocket insertion
8-Substituted-quinazolinePDE7-7.9Hydrophobic pocket interaction

A critical output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the protein target. researchgate.net These interactions are fundamental to the stability and specificity of the binding. For the quinazoline scaffold, common interactions include:

Hydrogen Bonds: The carboxylic acid group and the nitrogen atoms in the quinazoline ring are prime candidates for forming hydrogen bonds with polar residues like serine, threonine, and glutamine. researchgate.netnih.gov

π-π Stacking: The aromatic quinazoline ring system can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov

Hydrophobic Interactions: The methyl group at the 8-position would be expected to form hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine within the binding pocket. nih.gov

Electrostatic Interactions: The negatively charged carboxylate group can form strong electrostatic interactions or salt bridges with positively charged residues like lysine (B10760008) and arginine. researchgate.net

Studies on similar quinazolinone derivatives have shown interactions with key residues such as GLU50, ASN46, and GLY77 in the DNA gyrase enzyme. researchgate.net

Table 2: Key Protein-Ligand Interactions Identified for Quinazoline Scaffolds in Docking Studies
Interaction TypeLigand MoietyInteracting Amino Acid Residues (Examples)
Hydrogen BondCarboxylic Acid (-COOH)Serine, Lysine, Asparagine
Hydrogen BondQuinazoline NitrogensGlutamine, Aspartic Acid
π-π StackingQuinazoline RingPhenylalanine, Tyrosine
HydrophobicMethyl Group (-CH3)Leucine, Valine, Isoleucine
ElectrostaticCarboxylate (-COO⁻)Arginine, Lysine

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, offering a dynamic view that complements the static picture from molecular docking. uni-muenchen.de For this compound complexed with a protein target, MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein. nih.govnih.gov These simulations, often run over nanoseconds, track the movements of atoms and can confirm if key interactions identified in docking are maintained over time. mdpi.com

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a series of active quinazoline derivatives, a pharmacophore model can be generated, typically including features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. frontiersin.org This approach is highly effective for identifying new molecular scaffolds with the potential for similar biological activity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scholarpublishing.org For this compound, DFT calculations can be employed to determine a range of fundamental properties, including optimized molecular geometry, bond lengths, bond angles, and electronic characteristics like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgmdpi.comnih.gov The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and stability. Analysis of the electrostatic potential can also reveal regions of the molecule that are susceptible to nucleophilic or electrophilic attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov A QSAR model for quinazoline-4-carboxylic acid derivatives would involve calculating a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors quantify various physicochemical properties such as lipophilicity (logP), molar refractivity, and electronic and topological indices. researchgate.net Statistical methods, like Partial Least Squares (PLS), are then used to create an equation that relates these descriptors to the observed activity. researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
Descriptor ClassDescriptor ExampleProperty Represented
ElectronicDipole MomentMolecular polarity
StericMolar Refractivity (MR)Molecular volume and polarizability
HydrophobicLogPPartition coefficient (lipophilicity)
TopologicalWiener IndexMolecular branching and shape
Quantum ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability

Emerging Research Directions and Future Perspectives for 8 Methylquinazoline 4 Carboxylic Acid

Rational Design of Next-Generation Therapeutic Agents

The rational design of therapeutic agents based on the 8-Methylquinazoline-4-carboxylic acid scaffold is a primary focus of current research. This approach utilizes an in-depth understanding of structure-activity relationships (SAR) and computational modeling to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govmdpi.com By strategically modifying the core structure, researchers can fine-tune the compound's interaction with its biological target.

A key strategy is the structural modification of known inhibitors to improve their therapeutic profile. For instance, research on similar quinazoline-4-carboxylic acid derivatives has demonstrated that introducing specific substituents can enhance selectivity for particular enzyme isoforms. In one study, new quinazoline (B50416) derivatives were designed by modifying reported inhibitors to heighten their selectivity toward the Aurora A kinase over other kinases. nih.govnih.gov This process involved computational tools like molecular docking to predict the binding modes of newly designed molecules within the active site of the target protein. nih.govresearchgate.net Such in silico methods are invaluable for prioritizing candidates for chemical synthesis, thereby accelerating the drug discovery process. researchgate.net

Another powerful technique is molecular hybridization, which involves combining the quinazoline pharmacophore with other bioactive scaffolds to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov For this compound, this could involve linking it to moieties known to interact with other targets involved in a specific disease pathway, leading to multi-target drugs.

Table 1: Examples of Rationally Designed Quinazoline Derivatives and Their Targets
Derivative ScaffoldDesign StrategyBiological TargetReference
2-Aryl-8-fluoroquinazoline-4-carboxylic acidStructural modification to enhance selectivity; Introduction of halogen for additional binding interactionsAurora A Kinase nih.govnih.gov
6-Methylquinazolin-4(3H)-oneIn silico functionalization and virtual screeningBRD9 Epigenetic Reader researchgate.net
Quinazolinone-Indolyl AmidesMolecular hybridization of quinazolinone and indole (B1671886) scaffoldsHistone Deacetylase (HDAC) nih.gov
4-AnilinoquinazolinesScaffold modification to inhibit receptor tyrosine kinasesEpidermal Growth Factor Receptor (EGFR) nih.gov

Exploration of Novel Biological Targets and Signaling Pathways

The versatility of the quinazoline ring system allows its derivatives to modulate a wide spectrum of biological targets and signaling pathways. mdpi.comymerdigital.com While historically known for their efficacy as anticancer agents targeting receptor tyrosine kinases like EGFR, current research is expanding the scope to novel and challenging targets. nih.govnih.gov The this compound core serves as an excellent starting point for this exploration.

Recent studies on related quinazoline compounds have identified several promising areas:

Kinase Inhibition: Beyond EGFR, quinazoline derivatives are being designed to selectively inhibit other kinases crucial for cancer cell proliferation and survival, such as Aurora kinases, which are key regulators of the cell cycle. nih.govnih.gov

Epigenetic Modulation: Epigenetic targets, which regulate gene expression without altering the DNA sequence, are an exciting new frontier. Derivatives of the closely related 6-methylquinazolin-4(3H)-one have been identified as binders of bromodomain-containing protein 9 (BRD9), an epigenetic reader protein, suggesting that the 8-methyl scaffold could be similarly explored. researchgate.net

Microtubule Dynamics: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition but equally effective at inducing cell cycle arrest and apoptosis in cancer cells. mdpi.com

Carbonic Anhydrase Inhibition: Novel anilinoquinazoline-based carboxylic acids have been investigated as inhibitors of cancer-associated carbonic anhydrase (CA) isoforms, which are involved in regulating pH and promoting tumor growth. cu.edu.eg

The exploration of these targets opens up possibilities for treating not only cancer but also inflammatory diseases, infections, and central nervous system disorders, where these pathways are often dysregulated. mdpi.commdpi.com

Table 2: Potential Biological Targets for Quinazoline-Based Compounds
Target ClassSpecific Target ExampleAssociated Signaling Pathway / ProcessReference
KinasesAurora A, EGFR, RAF KinaseCell Cycle Regulation, Proliferation, Survival mdpi.comnih.gov
Epigenetic ProteinsBRD9, HDACGene Transcription Regulation researchgate.netnih.gov
Cytoskeletal ProteinsTubulinMitosis, Cell Division mdpi.com
EnzymesCarbonic Anhydrase (CA) IX & XIIpH Homeostasis, Tumor Microenvironment cu.edu.eg

Development of Sustainable and Efficient Synthetic Methodologies

The advancement of therapeutic agents is intrinsically linked to the development of robust, efficient, and environmentally friendly synthetic methods. For the this compound core and its derivatives, there is a significant shift away from traditional, often harsh, reaction conditions towards green chemistry principles. jnanoworld.comtandfonline.com

Key trends in this area include:

Novel Catalysis: The use of heterogeneous nano-catalysts is gaining traction for the synthesis of quinazoline scaffolds. jnanoworld.com These catalysts offer high efficiency under mild conditions and can be easily recovered and reused, reducing waste. Transition metal-catalyzed reactions are also being refined to create complex quinazoline structures with high precision. nih.gov

Green Solvents and Reagents: Researchers are replacing volatile organic solvents with greener alternatives like deep eutectic solvents (DES) or water. jnanoworld.comtandfonline.com Furthermore, sustainable reagents are being employed, such as a recently developed method using hydrogen peroxide (H₂O₂) as a green oxidant for the synthesis of the quinazolinone scaffold. acs.org

Energy-Efficient Techniques: Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times and improving yields compared to conventional heating methods. tandfonline.comresearchgate.net

These modern synthetic strategies not only make the production of quinazoline derivatives more sustainable but also facilitate the rapid generation of compound libraries needed for drug discovery programs. jnanoworld.comnih.gov

Table 3: Comparison of Synthetic Methodologies for Quinazoline Scaffolds
MethodologyKey FeaturesAdvantagesReference
Conventional SynthesisOften uses organic solvents, high temperatures, and strong acids/bases.Well-established procedures. tandfonline.com
Nano-CatalysisUse of heterogeneous nano-catalysts (e.g., In₂O₃, magnetic hydroxyapatite).High efficiency, mild conditions, catalyst reusability. jnanoworld.com
Microwave-Assisted SynthesisUse of microwave irradiation as an energy source.Rapid reaction times, improved yields, energy efficiency. tandfonline.comresearchgate.net
Green Oxidant SystemEmploys H₂O₂ as an oxidant and DMSO as a carbon source.Environmentally benign, sustainable. acs.org

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the therapeutic potential and mechanism of action of compounds derived from this compound, modern drug discovery increasingly relies on advanced "omics" technologies. nih.govnih.gov These high-throughput methods provide a global view of cellular processes, offering unprecedented insights into how a drug affects a biological system. nih.govworldscholarsreview.org

The primary omics technologies and their applications in this context include:

Genomics: Used to identify genetic biomarkers that may predict a patient's response to a particular quinazoline-based drug, paving the way for personalized medicine. nih.govworldscholarsreview.org

Transcriptomics: Measures changes in gene expression (RNA levels) following drug treatment, revealing the signaling pathways that are activated or inhibited by the compound. nih.govcellbiopharm.com

Proteomics: Analyzes the entire set of proteins in a cell, allowing for direct identification of the drug's protein targets and characterization of its impact on protein-protein interactions and post-translational modifications. nih.govnih.gov

Metabolomics: Studies the complete set of metabolites within a cell or organism. This can reveal how a drug alters cellular metabolism, which is particularly relevant for cancer therapeutics, as cancer cells have distinct metabolic profiles. nih.govnih.gov

By integrating data from these different omics levels, researchers can build comprehensive models of a drug's mechanism of action, identify potential off-target effects early in the development process, and discover novel biomarkers for efficacy. nih.govfrontiersin.org

Table 4: Application of Omics Technologies in Quinazoline Research
Omics TechnologyPrimary AnalysisApplication in Drug Discovery
GenomicsDNA sequence and structureIdentifying genetic markers for drug sensitivity/resistance.
TranscriptomicsRNA expression levelsElucidating drug-modulated signaling pathways.
ProteomicsProtein expression and modificationDirect target identification and validation; off-target profiling.
MetabolomicsMetabolite profilesUnderstanding effects on cellular metabolism; biomarker discovery.

Interdisciplinary Collaborations in Quinazoline Chemistry Research

The complexity of modern drug discovery necessitates a highly collaborative, interdisciplinary approach. The journey of a potential therapeutic agent from a concept based on the this compound scaffold to a clinical candidate requires the integrated expertise of scientists from numerous fields.

Effective research and development in this area depend on seamless partnerships between:

Medicinal and Synthetic Organic Chemists, who design and synthesize novel quinazoline derivatives.

Computational Chemists and Bioinformaticians, who perform in silico modeling, analyze omics data, and guide rational drug design. researchgate.net

Biochemists and Molecular Biologists, who develop assays to test the activity of compounds against specific targets and within cellular models.

Pharmacologists, who evaluate the effects of lead compounds in preclinical models to understand their efficacy and behavior in a whole organism.

Data Scientists, who integrate and interpret the large datasets generated by high-throughput screening and omics technologies.

Q & A

Q. What are the common synthetic routes for 8-methylquinazoline-4-carboxylic acid, and how do their conditions influence yield and purity?

  • Methodological Answer : The synthesis of quinazoline derivatives often employs cyclization reactions starting from precursors like 2-aminobenzamides. For example, electrochemical methods using aluminum/carbon electrodes and acetic acid as an electrolyte enable oxidative cyclization at room temperature, achieving high yields (e.g., 75–90%) under mild conditions . Classical protocols such as the Gould–Jacob or Skraup reactions are alternatives but typically require high temperatures (e.g., 120–150°C) and transition metals, which may introduce impurities . Key factors include temperature control, catalyst selection (e.g., avoiding transition metals for cleaner profiles), and solvent systems (e.g., acetic acid vs. ionic liquids) to optimize purity.

Q. How can structural characterization techniques differentiate this compound from similar quinazoline derivatives?

  • Methodological Answer : Techniques like NMR (¹H/¹³C), FT-IR, and X-ray crystallography are critical. For instance, the methyl group at position 8 in this compound produces distinct upfield shifts in ¹H NMR (δ ~2.5 ppm) compared to unmethylated analogs. Carboxylic acid protons (position 4) show broad peaks at δ ~12–14 ppm in DMSO-d₆ . FT-IR can confirm the carboxylic acid moiety via O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹). Mass spectrometry (HRMS) further validates molecular weight (e.g., C₁₁H₁₀N₂O₂ has a theoretical m/z of 218.0691).

Q. What biological activities are associated with quinazoline-4-carboxylic acid derivatives, and how are these assays designed?

  • Methodological Answer : Quinazoline derivatives are screened for antimicrobial, anticancer, and enzyme-inhibitory activities. For example, in vitro cytotoxicity assays (e.g., MTT against HeLa cells) are conducted at concentrations of 1–100 µM, with IC₅₀ values calculated using dose-response curves . Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus or E. coli). Assays often include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1% v/v) to minimize false positives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for electrochemical vs. thermal synthesis of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 60% electrochemical vs. 40% thermal) may arise from side reactions (e.g., over-oxidation) or incomplete cyclization. Systematic optimization involves:
  • Parameter Screening : Varying current density (0.5–2.0 mA/cm²) in electrochemical setups .
  • Byproduct Analysis : LC-MS or GC-MS to identify impurities (e.g., dimerization products).
  • Kinetic Studies : Comparing activation energies via Arrhenius plots for thermal vs. electrochemical pathways.
    Recent studies suggest electrochemical methods minimize side reactions due to precise control over electron transfer steps .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution or metal-catalyzed coupling?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. For example:
  • Nucleophilic Attack : Fukui indices identify electrophilic centers (e.g., C-2 or C-6 positions) prone to substitution .
  • Catalytic Coupling : Molecular docking with transition metals (e.g., Pd) predicts binding affinities at the carboxylic acid group .
    Software like Gaussian or ORCA simulates transition states, while MD simulations assess solvent effects (e.g., DMF vs. THF).

Q. How do substituents at the quinazoline core influence the compound’s solubility and bioavailability?

  • Methodological Answer : Substituent effects are analyzed via:
  • LogP Calculations : The methyl group at position 8 increases hydrophobicity (LogP ~1.5 vs. ~0.8 for unmethylated analogs), impacting membrane permeability .
  • Caco-2 Assays : Measure apparent permeability (Papp) to predict intestinal absorption.
  • Salt Formation : Converting the carboxylic acid to a sodium salt improves aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .

Key Recommendations for Researchers

  • Prioritize electrochemical synthesis for cleaner profiles and higher yields .
  • Use DFT-guided design to optimize substituent effects on bioactivity .
  • Validate solubility enhancements through salt formation or prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.